5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole
Overview
Description
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two bromine atoms, one on the ethyl group and the other on the phenyl ring, making it a brominated isoxazole derivative.
Scientific Research Applications
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the design of brominated drugs.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Bromination: The introduction of bromine atoms can be achieved through electrophilic bromination reactions. For instance, bromine (Br2) or N-bromosuccinimide (NBS) can be used as brominating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole involves its interaction with specific molecular targets. The bromine atoms may enhance the compound’s reactivity and binding affinity to biological molecules. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloro-ethyl)-3-(3-chlorophenyl)-isoxazole: Similar structure but with chlorine atoms instead of bromine.
5-(2-Fluoro-ethyl)-3-(3-fluorophenyl)-isoxazole: Fluorinated analog with different electronic properties.
5-(2-Methyl-ethyl)-3-(3-methylphenyl)-isoxazole: Methyl-substituted derivative with different steric effects.
Uniqueness
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to distinct interactions and properties.
Properties
IUPAC Name |
5-(2-bromoethyl)-3-(3-bromophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c12-5-4-10-7-11(14-15-10)8-2-1-3-9(13)6-8/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEHIHNLKFGKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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